molecular formula C18H20N2O5S B2441399 N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313520-83-1

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2441399
CAS No.: 313520-83-1
M. Wt: 376.43
InChI Key: VRIMAIDSDLRLJV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3-methoxyphenyl group and a morpholinosulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 3-methoxyphenylamine: This can be achieved by nitration of anisole followed by reduction of the nitro group to form 3-methoxyaniline.

    Preparation of 4-(morpholinosulfonyl)benzoic acid:

    Coupling Reaction: The final step involves coupling 3-methoxyphenylamine with 4-(morpholinosulfonyl)benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of nitro intermediates results in amine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(3-methoxyphenyl)benzamide: Similar structure with a fluorine substitution.

    N-(3-methoxyphenyl)benzamide: Lacks the morpholinosulfonyl group.

    4-(morpholinosulfonyl)benzamide: Lacks the 3-methoxyphenyl group.

Uniqueness

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both the 3-methoxyphenyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMAIDSDLRLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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